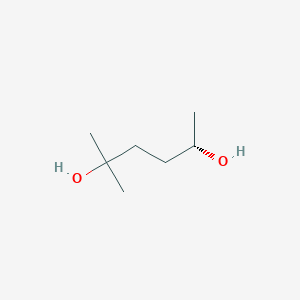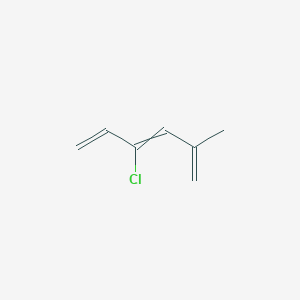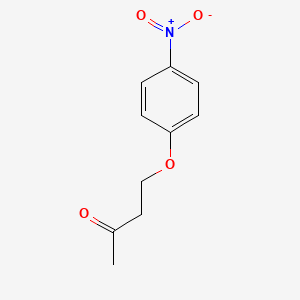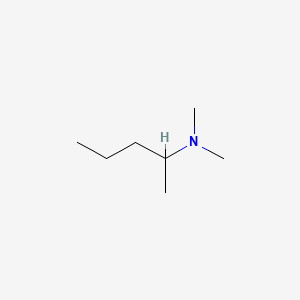![molecular formula C7H10NO3P B14616796 Phosphonic acid, [(phenylamino)methyl]- CAS No. 60558-59-0](/img/structure/B14616796.png)
Phosphonic acid, [(phenylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [(phenylamino)methyl]- is a compound that has garnered significant interest due to its unique chemical structure and diverse applications. This compound is characterized by the presence of a phosphonic acid group bonded to a phenylamino group via a methylene bridge. The phosphonic acid group is known for its ability to form strong bonds with metals and other substrates, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphonic acid, [(phenylamino)methyl]- can be synthesized through several methods. One common approach involves the reaction of phenylamine with formaldehyde and phosphorous acid. This reaction typically occurs under acidic conditions and may require a catalyst to proceed efficiently . Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions or using the McKenna procedure, a two-step reaction involving bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: In industrial settings, the production of phosphonic acid, [(phenylamino)methyl]- often involves large-scale reactions using similar synthetic routes. The use of catalysts, microwaves, or ultrasounds can enhance reaction yields and reduce reaction times . These methods ensure the efficient production of the compound in quantities sufficient for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, [(phenylamino)methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphonic acid group, which can interact with a wide range of reagents .
Common Reagents and Conditions: Common reagents used in reactions with phosphonic acid, [(phenylamino)methyl]- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while reduction reactions can produce simpler phosphonic acid compounds .
Applications De Recherche Scientifique
Phosphonic acid, [(phenylamino)methyl]- has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry and as a reagent in organic synthesis . In medicine, it is explored for its potential as an anticancer agent and antibiotic . Industrially, it is used as a corrosion inhibitor and in the production of hybrid materials .
Mécanisme D'action
The mechanism of action of phosphonic acid, [(phenylamino)methyl]- involves its ability to form strong electrostatic and covalent bonds with target molecules. This interaction can inhibit the activity of certain enzymes by competing for the active site and forming stable complexes . The phosphonic acid group is particularly effective in binding to metal ions, which can disrupt metal-dependent biological processes .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [(phenylamino)methyl]- is similar to other aminophosphonic acids, such as aminomethylphosphonic acid and aminophenylphosphonic acid . its unique structure, which includes a phenylamino group, distinguishes it from these compounds. This structural difference imparts unique properties, such as enhanced binding affinity and specificity for certain targets .
List of Similar Compounds:- Aminomethylphosphonic acid
- Aminophenylphosphonic acid
- N-phenylamino(2-boronphenyl)-R-methylphosphonic acid
Phosphonic acid, [(phenylamino)methyl]- stands out due to its diverse applications and unique chemical properties, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
60558-59-0 |
|---|---|
Formule moléculaire |
C7H10NO3P |
Poids moléculaire |
187.13 g/mol |
Nom IUPAC |
anilinomethylphosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c9-12(10,11)6-8-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,9,10,11) |
Clé InChI |
CLFIZNDGXIFHLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


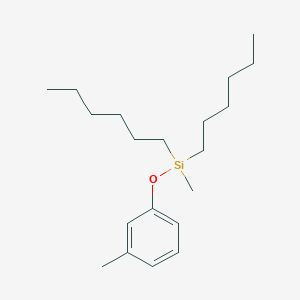
![2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14616715.png)
![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)

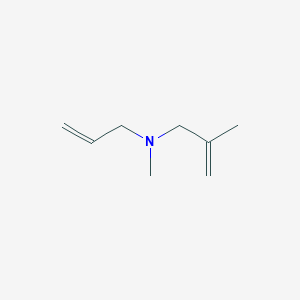
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)
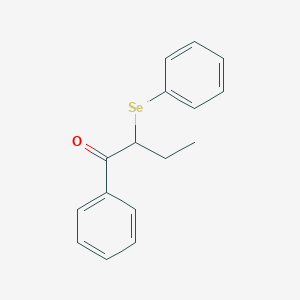
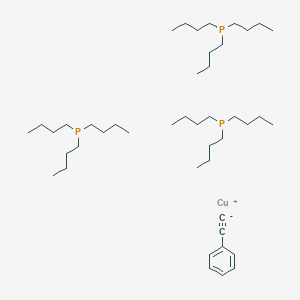
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
